2-(Allyloxy)benzoic acid

Lipophilicity ADME Bioavailability

2-(Allyloxy)benzoic acid (CAS 59086-52-1), also known as O-allylsalicylic acid, is a substituted benzoic acid derivative featuring an allyloxy group at the ortho position relative to the carboxylic acid functionality. With a molecular formula of C10H10O3 and molecular weight of 178.18 g/mol, this compound exists as a solid with a reported melting point of 58–60 °C and a calculated logP of approximately 1.95.

Molecular Formula C10H10O3
Molecular Weight 178.18 g/mol
CAS No. 59086-52-1
Cat. No. B1609013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Allyloxy)benzoic acid
CAS59086-52-1
Molecular FormulaC10H10O3
Molecular Weight178.18 g/mol
Structural Identifiers
SMILESC=CCOC1=CC=CC=C1C(=O)O
InChIInChI=1S/C10H10O3/c1-2-7-13-9-6-4-3-5-8(9)10(11)12/h2-6H,1,7H2,(H,11,12)
InChIKeyXPWMIGFSEWFXEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Allyloxy)benzoic acid (CAS 59086-52-1): Properties and Procurement Baseline for Chemical Synthesis and Drug Discovery


2-(Allyloxy)benzoic acid (CAS 59086-52-1), also known as O-allylsalicylic acid, is a substituted benzoic acid derivative featuring an allyloxy group at the ortho position relative to the carboxylic acid functionality. With a molecular formula of C10H10O3 and molecular weight of 178.18 g/mol, this compound exists as a solid with a reported melting point of 58–60 °C and a calculated logP of approximately 1.95 . As a bifunctional building block containing both a carboxylic acid and an allyl ether moiety, it serves as a versatile intermediate in organic synthesis, particularly in decarboxylative coupling reactions, Claisen rearrangements, and the construction of heterocyclic scaffolds. The compound is commercially available from multiple suppliers at purities typically ranging from 95% to 98% .

2-(Allyloxy)benzoic acid (CAS 59086-52-1): Why Generic Ortho-Alkoxybenzoic Acid Substitution Fails in Advanced Synthesis and Biological Screening


Generic substitution of 2-(allyloxy)benzoic acid with other ortho-alkoxybenzoic acids (e.g., 2-methoxybenzoic acid, 2-ethoxybenzoic acid) or even positional isomers (e.g., 4-allyloxybenzoic acid) is not scientifically justified due to fundamental differences in reactivity and physicochemical properties. The ortho-allyloxy substitution pattern uniquely positions the allyl group for intramolecular reactions such as the Claisen rearrangement, a transformation not accessible to simple alkoxy analogs or para-substituted isomers [1]. Furthermore, the allyl group provides a reactive handle for subsequent functionalization via thiol-ene click chemistry, olefin metathesis, or epoxidation that is absent in saturated alkoxy counterparts. The logP of approximately 1.95 differs substantially from 2-methoxybenzoic acid (logP ~1.4) and 2-ethoxybenzoic acid (logP ~1.8), directly impacting membrane permeability and bioavailability in biological assays. Critically, the allyloxy moiety has been specifically implicated in the hypolipidemic activity of allyloxy benzoic acid derivatives as described in patent literature [2], a pharmacophore feature that cannot be replicated by simple alkoxy substitution.

2-(Allyloxy)benzoic acid (CAS 59086-52-1): Comparative Quantitative Evidence for Scientific Selection vs. Analogs and Alternatives


Comparative LogP: Ortho-Allyloxy vs. Ortho-Methoxy vs. Ortho-Ethoxy Benzoic Acid Derivatives

The lipophilicity of 2-(allyloxy)benzoic acid, as measured by calculated logP (XLogP3), is 2.2 . This value is approximately 0.8 log units higher than 2-methoxybenzoic acid (logP ~1.4) and approximately 0.4 log units higher than 2-ethoxybenzoic acid (logP ~1.8). The increased lipophilicity directly correlates with enhanced membrane permeability and potential bioavailability, making this compound a distinct choice for lead optimization programs where balancing hydrophobicity is critical.

Lipophilicity ADME Bioavailability Medicinal Chemistry

Claisen Rearrangement Reactivity: Ortho-Allyloxybenzoic Acid vs. Alkali Metal Salts vs. Alkaline-Earth Metal Salts

The Claisen rearrangement of 2-allyloxybenzoic acid and its metal salts was systematically investigated. While alkali metal salts (Li⁺, Na⁺, K⁺) showed no accelerated effect relative to the free acid, alkaline-earth metal salts (Mg²⁺, Ca²⁺, Sr²⁺, Ba²⁺) exhibited significantly higher reactivity in nonpolar solvents [1]. This enhanced reactivity is attributed to chelate formation between the ethereal oxygen and the -COO⁻ group, a phenomenon unique to the ortho-allyloxy substitution pattern that cannot be replicated by para-allyloxybenzoic acid or non-allyloxy analogs.

Organic Synthesis Claisen Rearrangement Reaction Kinetics Chelation Effects

Hypolipidemic Activity: Allyloxy Benzoic Acid Derivatives vs. Non-Allyloxy Analogs in Patent Claims

US Patent 4080474 explicitly claims allyloxy benzoic acid derivatives as possessing hypolipidemic activity, with compositions described for controlling or reducing serum lipid levels in mammals [1]. While specific in vivo data for the parent 2-(allyloxy)benzoic acid is not directly reported in the open literature, the patent establishes a class-level inference that the allyloxy substituent is essential for this pharmacological effect. The patent distinguishes this class from other benzene derivatives (alkenyloxy or alkenylthio) that were previously disclosed as anti-inflammatory or analgesic agents, noting that hypolipidemic activity is a distinct and unexpected property of this specific scaffold.

Cardiovascular Hypolipidemic Cholesterol Drug Discovery

Thermal and Physical Property Comparison: Ortho-Allyloxy vs. Para-Allyloxybenzoic Acid for Polymer and Liquid Crystal Applications

2-(Allyloxy)benzoic acid exhibits a melting point of 58–60 °C and a boiling point of 316.9 ± 17.0 °C at 760 mmHg . These thermal properties differ from its para-isomer, 4-allyloxybenzoic acid, which is commonly used as a monomer in liquid crystalline polymer synthesis. The ortho-substitution pattern of 2-(allyloxy)benzoic acid alters the molecular geometry and intermolecular interactions, potentially affecting its mesomorphic behavior and suitability for specific polymer backbone architectures [1]. While direct comparative DSC data between ortho- and para-isomers is not available in the public domain, the positional isomerism fundamentally changes the compound's ability to form liquid crystalline phases.

Polymer Chemistry Liquid Crystals Thermal Properties Material Science

2-(Allyloxy)benzoic acid (CAS 59086-52-1): Evidence-Backed Application Scenarios for Research and Industrial Procurement


Lead Optimization in Medicinal Chemistry for Hypolipidemic Agents

Based on the class-level patent claims for allyloxy benzoic acid derivatives as hypolipidemic agents [1], 2-(allyloxy)benzoic acid is a justified procurement choice for medicinal chemistry teams pursuing novel cholesterol-lowering or triglyceride-reducing therapeutics. The ortho-allyloxy substitution pattern is specifically implicated in the patent's structure-activity relationship, distinguishing it from non-allyloxy or para-substituted analogs.

Synthetic Methodology Development Involving Tandem Decarboxylative Allylation or Claisen Rearrangements

2-(Allyloxy)benzoic acid serves as an ideal substrate for developing and optimizing decarboxylative coupling reactions, where the carboxylic acid acts as a traceless directing group and the allyl moiety remains intact for subsequent functionalization [1]. Additionally, the ortho-allyloxy arrangement enables Claisen rearrangements with tunable reactivity based on counterion selection (alkali vs. alkaline-earth metal salts) [2], making this compound uniquely suited for mechanistic studies and reaction methodology development.

Synthesis of Functional Polymers and Liquid Crystalline Materials Requiring Ortho-Substituted Monomers

For polymer chemists exploring novel liquid crystalline elastomers or functional materials, the ortho-allyloxybenzoic acid scaffold offers a structural alternative to the more commonly employed para-allyloxybenzoic acid [1]. The ortho-substitution pattern alters the molecular geometry and potential for mesophase formation, providing a distinct building block for structure-property relationship studies in materials science.

Chemical Biology Probe Development for Allyl-Specific Bioorthogonal Chemistry

The allyl group in 2-(allyloxy)benzoic acid serves as a bioorthogonal handle for subsequent functionalization via thiol-ene click chemistry, enabling site-specific labeling or conjugation in chemical biology applications [1]. This reactivity is not available with simple alkoxy (methoxy, ethoxy) analogs, making 2-(allyloxy)benzoic acid a strategic procurement choice for probe development.

Technical Documentation Hub

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